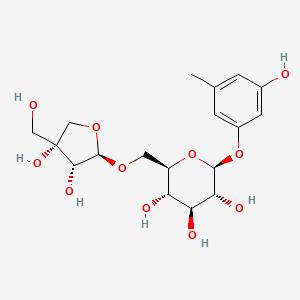
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is a naturally occurring glycoside compound. It is derived from orcinol, a phenolic compound, and is linked to two sugar molecules: beta-D-apiofuranose and beta-D-glucopyranose. This compound is found in various plants and has been studied for its potential biological activities and applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside typically involves the glycosylation of orcinol with the appropriate sugar donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the selective formation of the desired glycoside.
Industrial Production Methods
Industrial production of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using biocatalysts or chemical catalysts to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in orcinol can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives of the glycoside.
Substitution: Ethers, esters, and other substituted products.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can scavenge free radicals, contributing to its antioxidant activity. Additionally, the compound may inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression, leading to its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside can be compared with other similar glycosides, such as:
- Orcinol glucoside B
- Anacardoside
- Curculigoside
- Curculigoside B
- Curculigoside C
- Curculigoside G
- Glucosyringic acid
- Benzyl-O-beta-D-glucopyranoside
These compounds share structural similarities but may differ in their biological activities and applications. Orcinol 1-O-beta-D-apiofuranosyl-(1->6)-beta-D-glucopyranoside is unique due to its specific sugar moieties and the resulting biological properties.
Eigenschaften
Molekularformel |
C18H26O11 |
|---|---|
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H26O11/c1-8-2-9(20)4-10(3-8)28-16-14(23)13(22)12(21)11(29-16)5-26-17-15(24)18(25,6-19)7-27-17/h2-4,11-17,19-25H,5-7H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18-/m1/s1 |
InChI-Schlüssel |
XEGUBLZOESPNQE-FQXXIRCGSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O)O |
Kanonische SMILES |
CC1=CC(=CC(=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















